![molecular formula C17H15BrN2OS B4233708 6-bromo-2-(ethylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4233708.png)
6-bromo-2-(ethylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone
Overview
Description
6-bromo-2-(ethylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone is a synthetic compound that has garnered significant attention in the field of scientific research. This compound belongs to the class of quinazolinone derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-bromo-2-(ethylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its effects by inhibiting the activity of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of tyrosinase by binding to the copper ions present in the enzyme. It has also been found to inhibit the activity of xanthine oxidase by binding to the molybdenum cofactor of the enzyme.
Biochemical and Physiological Effects:
6-bromo-2-(ethylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-microbial effects against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-2-(ethylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potential therapeutic applications. Its ability to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 6-bromo-2-(ethylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications. This could involve the development of new drugs based on this compound or the investigation of its effects on different diseases. Another direction is to investigate its mechanism of action in more detail. This could involve the use of various biochemical and biophysical techniques to elucidate the interactions between this compound and its targets. Finally, another direction is to investigate the potential side effects of this compound. This could involve the use of animal models to investigate its toxicity and safety profile.
Scientific Research Applications
6-bromo-2-(ethylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
6-bromo-2-ethylsulfanyl-3-(3-methylphenyl)quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-3-22-17-19-15-8-7-12(18)10-14(15)16(21)20(17)13-6-4-5-11(2)9-13/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIRRLIJFLXKTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(ethylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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